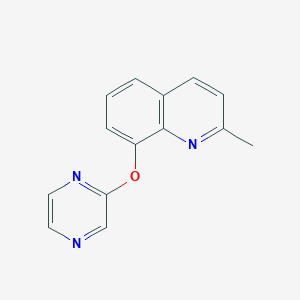
2-Methyl-8-pyrazin-2-yloxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-pyrazin-2-yloxyquinoline (MPQ) is a chemical compound with a complex structure that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Methyl-8-pyrazin-2-yloxyquinoline in cancer cells is not fully understood. However, it is believed that 2-Methyl-8-pyrazin-2-yloxyquinoline acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, 2-Methyl-8-pyrazin-2-yloxyquinoline can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
2-Methyl-8-pyrazin-2-yloxyquinoline has been found to have a range of biochemical and physiological effects. In addition to its antitumor activity, 2-Methyl-8-pyrazin-2-yloxyquinoline has also been shown to exhibit antimicrobial activity against various bacteria and fungi. Furthermore, 2-Methyl-8-pyrazin-2-yloxyquinoline has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Methyl-8-pyrazin-2-yloxyquinoline for lab experiments is its relatively simple synthesis method. Furthermore, 2-Methyl-8-pyrazin-2-yloxyquinoline is stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of 2-Methyl-8-pyrazin-2-yloxyquinoline is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-8-pyrazin-2-yloxyquinoline. One area of interest is the development of more efficient synthesis methods that can produce 2-Methyl-8-pyrazin-2-yloxyquinoline in larger quantities. Another area of interest is the investigation of the mechanism of action of 2-Methyl-8-pyrazin-2-yloxyquinoline in cancer cells. Furthermore, there is a need for more studies to evaluate the safety and efficacy of 2-Methyl-8-pyrazin-2-yloxyquinoline in vivo, which could pave the way for its use as a potential anticancer drug. Finally, the potential applications of 2-Methyl-8-pyrazin-2-yloxyquinoline in other fields, such as materials science and environmental science, should also be explored.
Conclusion
In conclusion, 2-Methyl-8-pyrazin-2-yloxyquinoline is a complex chemical compound that has shown promising applications in various fields, particularly in medicinal chemistry. Its antitumor activity, antimicrobial activity, and antioxidant properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo. With further research, 2-Methyl-8-pyrazin-2-yloxyquinoline could potentially be developed into a useful drug for the treatment of cancer and other diseases.
Synthesemethoden
2-Methyl-8-pyrazin-2-yloxyquinoline can be synthesized through a multistep reaction process. The first step involves the condensation of 2-methylquinoline with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with an alkali metal carbonate to yield 2-Methyl-8-pyrazin-2-yloxyquinoline.
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-pyrazin-2-yloxyquinoline has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where 2-Methyl-8-pyrazin-2-yloxyquinoline has been found to exhibit potent antitumor activity. Studies have shown that 2-Methyl-8-pyrazin-2-yloxyquinoline can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-8-pyrazin-2-yloxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-5-6-11-3-2-4-12(14(11)17-10)18-13-9-15-7-8-16-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQKEIVIKRZLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=NC=CN=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-pyrazin-2-yloxyquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)
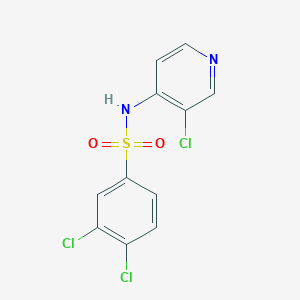
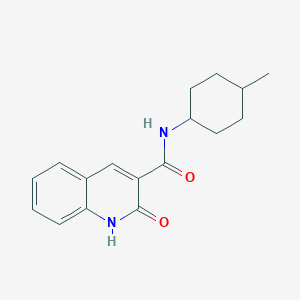
![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)
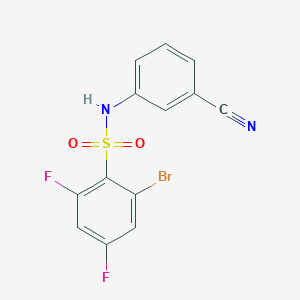
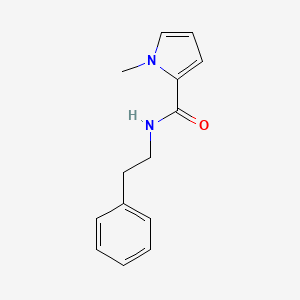
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)
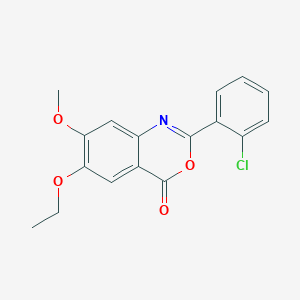
![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)